

Application Notes and Protocols: Synthesis of Biologically Active 6-Methylpicolinonitrile Derivatives

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Compound of Interest		
Compound Name:	6-Methylpicolinonitrile	
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This document provides detailed methodologies for the synthesis of potent biologically active derivatives based on the cyanopyridine scaffold, structurally related to **6-methylpicolinonitrile**. The protocols outlined herein describe the synthesis of pyrimidine-5-carbonitrile and morpholinopyrimidine-5-carbonitrile derivatives that have demonstrated significant anticancer activity, specifically as inhibitors of the PI3K/mTOR signaling pathway.

Introduction

The pyridine ring is a privileged scaffold in medicinal chemistry, and its nitrile derivatives, such as picolinonitriles, are versatile intermediates for the synthesis of a wide range of heterocyclic compounds with diverse biological activities. This application note focuses on synthetic routes to produce cyanopyridine derivatives with potent anticancer properties. The described compounds have been shown to induce apoptosis in cancer cell lines through the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.

Data Presentation: Anticancer Activity

The following tables summarize the in vitro cytotoxic activity of synthesized cyanopyridine derivatives against various cancer cell lines. The data is presented as IC50 values (the



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concentration required to inhibit 50% of cell growth), allowing for a clear comparison of the potency of each compound.

Table 1: In Vitro Cytotoxic Activity of Pyrimidine-5-carbonitrile Derivatives against K562 Leukemia Cell Line



Compound ID	Structure	IC50 (μM)[1]
7a	4-(2-benzylidenehydrazineyl)-6-(4-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile	>100
7b	4-(2-(4-methoxybenzylidene)hydrazine yl)-6-(4-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile	24.36
7c	4-(2-(4- chlorobenzylidene)hydrazineyl) -6-(4-methoxyphenyl)-2- (methylthio)pyrimidine-5- carbonitrile	11.22
7d	4-(2-(4- nitrobenzylidene)hydrazineyl)- 6-(4-methoxyphenyl)-2- (methylthio)pyrimidine-5- carbonitrile	8.91
7e	4-(2-(4- (dimethylamino)benzylidene)hy drazineyl)-6-(4- methoxyphenyl)-2- (methylthio)pyrimidine-5- carbonitrile	6.76
7f	4-(2-(furan-2- ylmethylene)hydrazineyl)-6-(4- methoxyphenyl)-2- (methylthio)pyrimidine-5- carbonitrile	39.81
Staurosporine	(Positive Control)	4.46



Table 2: In Vitro PI3K/mTOR Inhibitory Activity of Morpholinopyrimidine-5-carbonitrile Derivatives

Compound ID	Structure	PI3Kα IC50 (μM)[2]	mTOR IC50 (μΜ)[2]
12b	2-(2-(4- methoxybenzylidene)h ydrazinyl)-6- morpholinopyrimidine- 5-carbonitrile	0.17 ± 0.01	0.83 ± 0.05
12d	2-(2-(4- (dimethylamino)benzyl idene)hydrazinyl)-6- morpholinopyrimidine- 5-carbonitrile	1.27 ± 0.07	2.85 ± 0.17
LY294002	(Reference PI3K Inhibitor)	0.08 ± 0.01	-
Afinitor	(Reference mTOR Inhibitor)	-	0.15 ± 0.01

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Synthesis of 4-(2-Arylidenehydrazineyl)-6-(4-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile Derivatives (7a-f)

This protocol describes a two-step synthesis starting from a pyrimidine-5-carbonitrile precursor.

Step 1: Synthesis of 4-hydrazinyl-6-(4-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile (6)

• To a solution of 4-chloro-6-(4-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile (1 mmol) in methanol, add hydrazine hydrate (2 mmol).



- Stir the reaction mixture at room temperature for 5 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, the resulting precipitate is filtered, washed with cold methanol, and dried to yield the hydrazinyl derivative 6.

Step 2: Synthesis of Schiff's Bases (7a-f)

- A mixture of compound 6 (1 mmol) and the appropriate aromatic aldehyde (1 mmol) is refluxed in absolute ethanol containing a catalytic amount of glacial acetic acid for 10-12 hours.[1]
- After cooling, the separated solid product is filtered, washed with ethanol, and recrystallized from an appropriate solvent to give the final compounds 7a-f.[1]

Protocol 2: Synthesis of 2-(2-Arylidenylhydrazinyl)-6-morpholinopyrimidine-5-carbonitrile Derivatives (12a-h)

This protocol outlines the synthesis of morpholinopyrimidine-5-carbonitrile derivatives.

Step 1: Synthesis of 2-Hydrazinyl-6-morpholinopyrimidine-5-carbonitrile (5)

- To a solution of 2-chloro-6-morpholinopyrimidine-5-carbonitrile (1 mmol) in absolute ethanol, add hydrazine hydrate (1.5 mmol).
- Stir the mixture at room temperature for 3 hours, then reflux.
- · Monitor the reaction by TLC.
- After completion, cool the reaction mixture and collect the precipitate by filtration. Wash with cold ethanol and dry to obtain compound 5.

Step 2: Synthesis of Schiff's Bases (12a-h)

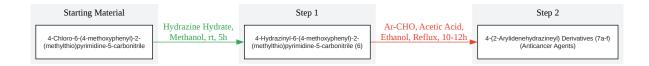
 A mixture of compound 5 (1 mmol) and the desired aromatic aldehyde (1 mmol) is refluxed in absolute ethanol with a few drops of glacial acetic acid for 7 hours.



- Allow the reaction mixture to cool to room temperature.
- The formed precipitate is filtered, washed with ethanol, and recrystallized to yield the final products 12a-h.

Visualization of Synthetic Pathways and Biological Mechanisms

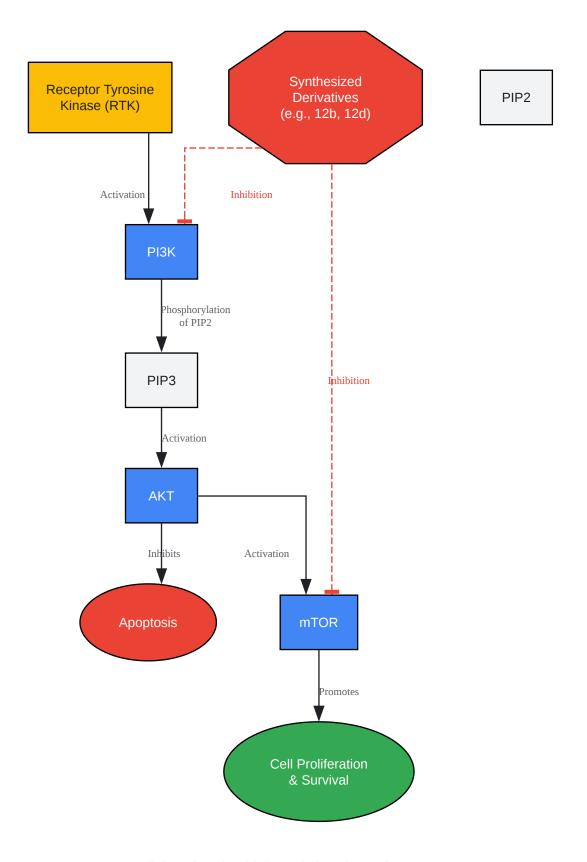
The following diagrams, generated using Graphviz, illustrate the synthetic workflows and the targeted biological pathway.



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Caption: Synthetic workflow for pyrimidine-5-carbonitrile derivatives.





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Caption: Targeted PI3K/AKT/mTOR signaling pathway.



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References

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- 2. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors PMC [pmc.ncbi.nlm.nih.gov]
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